molecular formula C25H20N2O3 B11696965 2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

Cat. No.: B11696965
M. Wt: 396.4 g/mol
InChI Key: OVYHFCJHHHQRTJ-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C18H15NO2 It is a benzamide derivative, characterized by the presence of a methoxy group, a naphthalene ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 3-(naphthalen-1-ylcarbamoyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide.

    Reduction: Formation of 2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-naphthalen-1-yl-benzamide
  • 4-hexyl-N-naphthalen-2-yl-benzamide
  • N-(1-naphthalen-1-yl-ethyl)-benzamide
  • 2-methoxy-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
  • 4-methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)-ethyl)-benzamide

Uniqueness

2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

2-methoxy-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C25H20N2O3/c1-30-23-15-5-4-13-21(23)25(29)26-19-11-6-10-18(16-19)24(28)27-22-14-7-9-17-8-2-3-12-20(17)22/h2-16H,1H3,(H,26,29)(H,27,28)

InChI Key

OVYHFCJHHHQRTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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